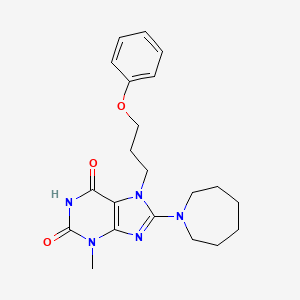
8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, also known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors (nAChRs). These receptors are widely distributed in the central nervous system and play an important role in cognitive function, learning, and memory. PNU-282987 has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
作用机制
8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione selectively activates α7 nAChRs, which are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival. Activation of α7 nAChRs by this compound leads to an increase in the release of acetylcholine and other neurotransmitters, which can improve cognitive function and memory.
Biochemical and physiological effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. This compound has also been studied for its potential antidepressant effects. In addition, this compound has been shown to have anti-inflammatory effects and to promote neuronal survival.
实验室实验的优点和局限性
The advantages of using 8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione in lab experiments include its high selectivity for α7 nAChRs, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations of using this compound in lab experiments include its relatively short half-life and the need for careful dosing to avoid receptor desensitization.
未来方向
Future research on 8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione could focus on its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. In addition, further studies could investigate the optimal dosing and administration of this compound to maximize its therapeutic effects. Finally, the development of more selective and potent α7 nAChR agonists could lead to the discovery of new treatments for neurological disorders.
合成方法
The synthesis of 8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves several steps, starting from the reaction of 7-bromo-3-methyl-1H-purine-2,6-dione with 3-phenoxypropylamine to form the intermediate 7-(3-phenoxypropyl)-3-methyl-1H-purine-2,6-dione. This intermediate is then reacted with 1-azepanamine to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
科学研究应用
8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in neurological disorders. In preclinical studies, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. This compound has also been studied for its potential antidepressant effects.
属性
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-24-18-17(19(27)23-21(24)28)26(14-9-15-29-16-10-5-4-6-11-16)20(22-18)25-12-7-2-3-8-13-25/h4-6,10-11H,2-3,7-9,12-15H2,1H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMASQHUMZDZIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

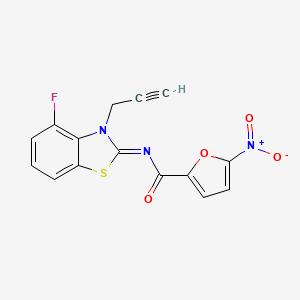
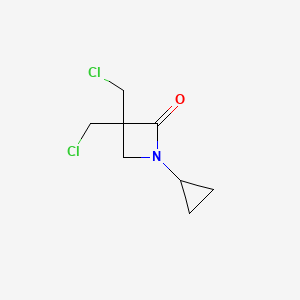
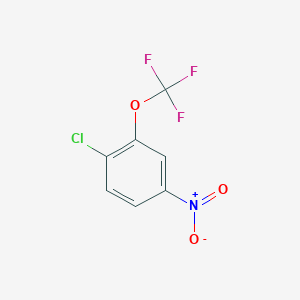
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2587641.png)
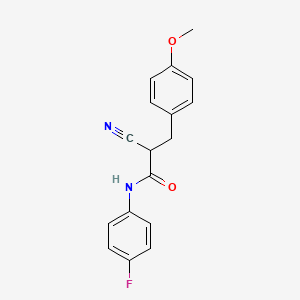
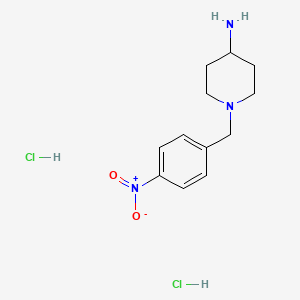
![3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid](/img/structure/B2587646.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B2587649.png)
![5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2587651.png)

![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2587653.png)
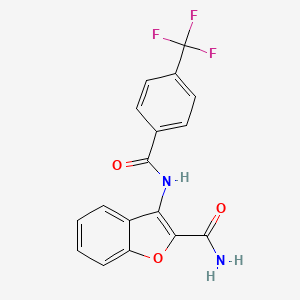
![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide](/img/structure/B2587658.png)